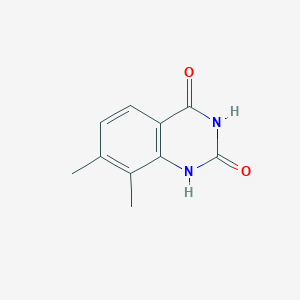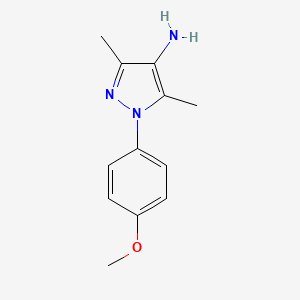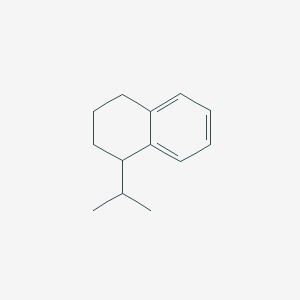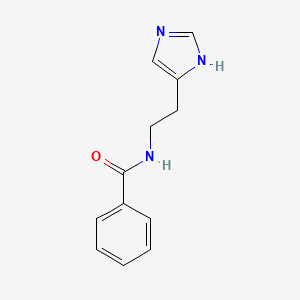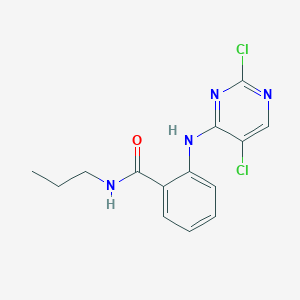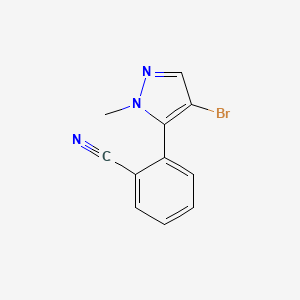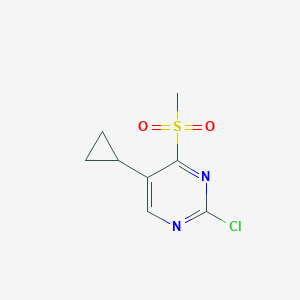
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine is a chemical compound with the molecular formula C8H9ClN2O2S It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position, a cyclopropyl group at the 5-position, and a methylsulfonyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, cyclopropylamine, and methylsulfonyl chloride.
Cyclopropylation: The 5-position of the pyrimidine ring is substituted with a cyclopropyl group using cyclopropylamine under suitable reaction conditions.
Methylsulfonylation: The 4-position of the pyrimidine ring is then substituted with a methylsulfonyl group using methylsulfonyl chloride in the presence of a base, such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and methylsulfonyl groups contribute to its reactivity and ability to form covalent bonds with target molecules. The cyclopropyl group may enhance its binding affinity and specificity for certain biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(methylsulfonyl)pyrimidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Cyclopropyl-4-(methylsulfonyl)pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-5-cyclopropylpyrimidine: Lacks the methylsulfonyl group, which may impact its solubility and reactivity.
Uniqueness
2-Chloro-5-cyclopropyl-4-(methylsulfonyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C8H9ClN2O2S |
|---|---|
Poids moléculaire |
232.69 g/mol |
Nom IUPAC |
2-chloro-5-cyclopropyl-4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H9ClN2O2S/c1-14(12,13)7-6(5-2-3-5)4-10-8(9)11-7/h4-5H,2-3H2,1H3 |
Clé InChI |
GEQNBRIJZVAMSQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC(=NC=C1C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


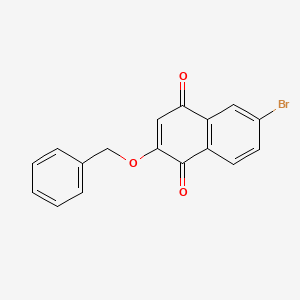

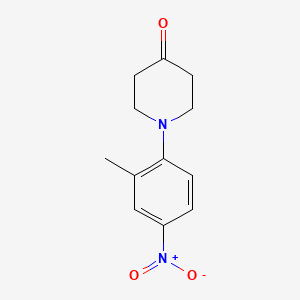
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
